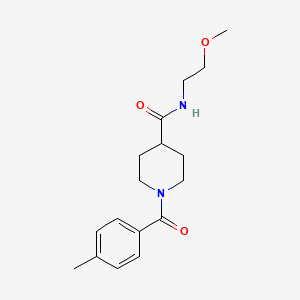
N-(2-methoxyethyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-methoxyethyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide” is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-methoxyethyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide” typically involves the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the benzoyl group: The benzoyl group can be introduced via an acylation reaction using 4-methylbenzoyl chloride.
Attachment of the methoxyethyl group: This step involves the alkylation of the piperidine nitrogen with 2-methoxyethyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group.
Reduction: Reduction reactions may target the carbonyl group in the benzoyl moiety.
Substitution: The piperidine ring can undergo substitution reactions, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Alkyl halides or acyl chlorides are common reagents for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a tool compound for studying biological processes.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of “N-(2-methoxyethyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide” would depend on its specific molecular targets. Typically, piperidine derivatives interact with receptors or enzymes in the body, modulating their activity. The methoxyethyl and benzoyl groups may enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-methoxyethyl)-1-benzoylpiperidine-4-carboxamide
- N-(2-ethoxyethyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide
- N-(2-methoxyethyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide
Uniqueness
“N-(2-methoxyethyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide” is unique due to the specific combination of its functional groups, which may confer distinct pharmacological properties compared to its analogs.
Propiedades
Fórmula molecular |
C17H24N2O3 |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
N-(2-methoxyethyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C17H24N2O3/c1-13-3-5-15(6-4-13)17(21)19-10-7-14(8-11-19)16(20)18-9-12-22-2/h3-6,14H,7-12H2,1-2H3,(H,18,20) |
Clave InChI |
MQAKLBFFFOAHCS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 3-{6-chloro-7-[2-(diethylamino)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B14958620.png)
![7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B14958621.png)
![2-{[1-(1-carboxyethoxy)-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl]oxy}propanoic acid](/img/structure/B14958636.png)
![N-methyl-2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N-phenylacetamide](/img/structure/B14958640.png)
![N-{2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}glycine](/img/structure/B14958646.png)
![7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B14958654.png)
![6-ethyl-7-[(4-methoxybenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one](/img/structure/B14958661.png)

![N-(2-fluorobenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B14958671.png)
![{4-methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B14958678.png)
![N-[4-(diethylsulfamoyl)phenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14958680.png)
![N-(2-fluorophenyl)-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14958682.png)
![(3beta)-cholest-5-en-3-yl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B14958684.png)
![N-[3-(acetylamino)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B14958696.png)
